molecular formula C22H30N4O5S B11215679 N-(3-morpholinopropyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide

N-(3-morpholinopropyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide

Cat. No.: B11215679
M. Wt: 462.6 g/mol
InChI Key: RDSWVERNYVXGGK-UHFFFAOYSA-N
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Description

N-(3-morpholinopropyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide is a synthetic quinazoline derivative characterized by a morpholinopropyl side chain and a dioxolo-thioxoquinazolinone core.

Properties

Molecular Formula

C22H30N4O5S

Molecular Weight

462.6 g/mol

IUPAC Name

N-(3-morpholin-4-ylpropyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide

InChI

InChI=1S/C22H30N4O5S/c27-20(23-6-4-7-25-9-11-29-12-10-25)5-2-1-3-8-26-21(28)16-13-18-19(31-15-30-18)14-17(16)24-22(26)32/h13-14H,1-12,15H2,(H,23,27)(H,24,32)

InChI Key

RDSWVERNYVXGGK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4

Origin of Product

United States

Biological Activity

N-(3-morpholinopropyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a morpholinopropyl group and a quinazoline derivative, which is characterized by oxo and thioxo functional groups within a dioxole structure. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound indicates a complex arrangement that may confer unique biological properties. The presence of the morpholinopropyl group is significant as it is known to enhance solubility and bioavailability in pharmacological contexts.

Structural Comparison

A comparison with related compounds can provide insights into the unique aspects of this compound's activity. The following table summarizes some structural features of comparable compounds:

Compound NameStructural FeaturesUnique Aspects
2-(2-bromophenyl)-3-[3-(4-morpholinyl)propyl]-1,2-dihydroquinazolin-4-oneContains a morpholine group; quinazoline coreLacks the dioxole structure
2-(2-amino-5,6-dichloro-1-benzimidazolyl)-8-methoxy-N-(phenylmethyl)-4-quinazolinamineBenzimidazole instead of morpholineDifferent nitrogen heterocycles
2-(2-carboxyethyl)-8-hydroxyquinazolin-4(3H)-oneHydroxy group present; simpler structureNo thioxo or dioxole functionalities

Enzyme Inhibition

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of enzymes involved in pain pathways. Notably, it has shown promise as a modulator of flavin-containing monooxygenase 3 (FMO3), which plays a crucial role in pain perception and management.

Key Findings:

  • FMO3 Modulation: This compound has been identified as an effective modulator of FMO3 activity. In vitro studies suggest that it can alter the enzymatic pathways associated with pain signaling.

Antibacterial and Antifungal Activity

Additional studies have explored the antibacterial and antifungal properties of related derivatives. For instance, compounds sharing similar structural motifs have demonstrated potent activity against various Gram-positive and Gram-negative bacteria.

Case Study:
In a study involving derivatives of thiazolidinones with similar functional groups:

  • MIC Values: The most active compound exhibited minimum inhibitory concentration (MIC) values ranging from 0.004 to 0.03 mg/mL against Enterobacter cloacae and E. coli, indicating strong antibacterial effects .

The biological activity of this compound can be attributed to its ability to interact with multiple biological targets:

  • Enzyme Interaction: The interaction with FMO3 suggests a mechanism where the compound may influence metabolic pathways related to drug metabolism and pain modulation.
  • Antimicrobial Mechanism: Similar compounds have shown to disrupt bacterial cell wall synthesis or interfere with protein synthesis mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence provided focuses on Alfuzosin Hydrochloride and its related impurities or analogs, which share structural motifs with the target compound. Below is a detailed comparison:

Core Quinazoline Scaffold

  • Target Compound: Features a [1,3]dioxolo[4,5-g]quinazolinone core with sulfur (thioxo) and oxygen (oxo) substitutions at positions 6 and 8, respectively.
  • Alfuzosin Analogs (): Compound a: Contains a 6,7-dimethoxyquinazoline core with an aminopropylformamide side chain. Compound b: Substitutes the formamide group with a furan-2-carboxamide moiety. Compound c: A "furamide analog" (unspecified in detail) but noted as a non-specified impurity in Alfuzosin formulations .

Key Difference: The target compound’s dioxolo-thioxoquinazolinone core introduces unique steric and electronic properties compared to the dimethoxyquinazoline systems in Alfuzosin analogs. The thioxo group may enhance binding to sulfur-interacting enzymes or receptors.

Side Chain Modifications

  • Target Compound: Incorporates a morpholinopropyl group linked via a hexanamide spacer. Morpholine rings are known to improve solubility and pharmacokinetic properties.
  • Alfuzosin Analogs: Compound a: Uses a formamide-terminated aminopropyl chain.

Functional Impact: The morpholinopropyl group in the target compound may confer better blood-brain barrier penetration compared to the polar carboxamide groups in Alfuzosin analogs.

Data Table: Structural and Functional Comparison

Feature Target Compound Alfuzosin Analogs (e.g., Compound a/b)
Core Structure [1,3]dioxolo[4,5-g]quinazolinone with thioxo/oxo groups 6,7-Dimethoxyquinazoline
Side Chain N-(3-morpholinopropyl)hexanamide Formamide or furan carboxamide-terminated aminopropyl chain
Key Functional Groups Thioxo (C=S), dioxolo ring Methoxy (OCH₃), carboxamide (CONHR)
Potential Bioactivity Hypothesized kinase inhibition or adrenergic antagonism α1-Adrenergic antagonism (Alfuzosin’s primary mechanism)
Synthesis Challenges Stabilization of thioxo group under reaction conditions Risk of furan-related impurities (e.g., Compound c)

Research Findings and Gaps

  • Binding Affinity: No direct data exist for the target compound. However, Alfuzosin analogs with carboxamide side chains exhibit nanomolar affinity for α1-adrenergic receptors, suggesting that the target compound’s morpholinopropyl group might modulate selectivity .
  • Metabolic Stability : The dioxolo-thioxo core may resist oxidative metabolism better than dimethoxyquinazolines, but in vivo studies are required.
  • Toxicity : The thioxo group could pose hepatotoxicity risks, analogous to thioamide-containing drugs like methimazole.

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